Tunicamycin D1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

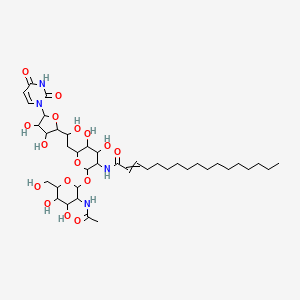

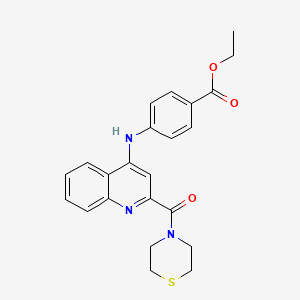

Tunicamycin is a mixture of homologous nucleoside antibiotics that inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . It is produced by several bacteria, including Streptomyces clavuligerus and Streptomyces lysosuperificus . Tunicamycin has a unique structure composed of an undecodialdose skeleton, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond .

Synthesis Analysis

The biosynthesis of tunicamycins was studied in Streptomyces chartreusis. The bacteria utilize the enzymes in the tun gene cluster (TunA-N) to make tunicamycins . TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group .Molecular Structure Analysis

Tunicamycins have a unique structure comprising an undecodialdose core, referred to as tunicamine, decorated with uracil, D-N-acetylglucosamine (GlcNAc) which is attached to the core by a 1,1-,-trehalose-type glycosidic bond, and an amide-linked fatty acid .Chemical Reactions Analysis

Tunicamycin demonstrates strong synergistic activity in combination with β-lactam antibiotics, presumably by depleting the buffering capacity WTA provides in β-lactam resistance of MRSA and MRSE .Physical And Chemical Properties Analysis

Pure tunicamycin is obtained as a white crystalline powder . It is soluble in alkaline water, pyridine, and hot methanol, slightly soluble in water at pH 9.0 .Applications De Recherche Scientifique

Tunicamycin in Cell Biology

- Insulin Receptors in Adipocytes : Tunicamycin has been observed to cause a rapid depletion of insulin binding activity on the surface of 3T3‐L1 adipocytes, leading to a decrease in sensitivity to insulin effects on hexose uptake and metabolism (Rosen et al., 1979).

- Dopamine Receptors in Mammalian Cells : Tunicamycin's effect on N-linked glycosylation was studied in relation to the cell surface expression of D1 and D5 dopamine receptor subtypes, revealing a differential requirement for N-linked glycosylation (Karpa et al., 1999).

- Protein Glycosylation and Biological Activities : Different homologs of tunicamycin have been studied for their ability to inhibit protein glycosylation and their effectiveness in inhibiting protein synthesis (Mahoney & Duksin, 1979).

Tunicamycin in Antibiotic Research

- Antibiotic Potential : Tunicamycin, produced by Streptomyces bacteria, shows promise as an antibiotic due to its ability to inhibit cell-wall synthesis in other bacteria. However, its clinical use is limited due to its inhibition of the human enzyme DPAGT1, crucial in protein production (Arnaud, 2018).

- Biosynthesis and Structural Analysis : Research has been conducted on the biosynthesis of tunicamycin, including the identification of biosynthetic genes and the proposal of a detailed metabolic pathway, allowing for the potential creation of variants (Wyszyński et al., 2010).

Tunicamycin in Cancer Research

- Promotion of Apoptosis in Prostate Cancer Cells : Tunicamycin has been studied for its potential to promote apoptosis in prostate cancer cells by inducing stress in the endoplasmic reticulum and activating mTORC1 (Guha et al., 2017).

- Role in Inducing Differentiation of Myeloid Leukemia Cells : Tunicamycin has induced differentiation in human and murine myeloid leukemia cells in culture, suggesting its role in maintaining these cells in an undifferentiated state (Nakayasu et al., 1980).

Tunicamycin in Neurological Research

- Regulation of Muscarinic Acetylcholine Receptor : Tunicamycin's role in the regulation of muscarinic acetylcholine receptor number in murine neuroblastoma cells has been investigated, indicating a requirement of protein glycosylation for maintenance of cell surface receptor numbers (Liles & Nathanson, 1986).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]heptadec-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(48)42-29-33(53)30(50)24(57-39(29)60-38-28(41-22(2)46)32(52)31(51)25(21-45)58-38)20-23(47)36-34(54)35(55)37(59-36)44-19-18-27(49)43-40(44)56/h16-19,23-25,28-39,45,47,50-55H,3-15,20-21H2,1-2H3,(H,41,46)(H,42,48)(H,43,49,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGXSHBNTGWENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N4O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131884339 | |

CAS RN |

73942-08-2 |

Source

|

| Record name | Tunicamycin D1 homolog | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[[2-(naphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2466079.png)

![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)

![3-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2466088.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2466091.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2466098.png)

![N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466101.png)